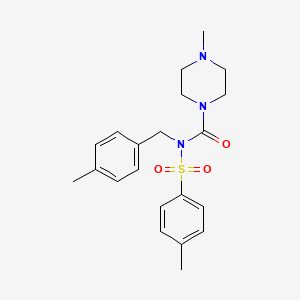

4-methyl-N-(4-methylbenzyl)-N-tosylpiperazine-1-carboxamide

Description

4-Methyl-N-(4-methylbenzyl)-N-tosylpiperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring a tosyl (p-toluenesulfonyl) group and a 4-methylbenzyl substituent. The compound’s structure combines a piperazine core with dual functional groups, which may influence its physicochemical properties, metabolic stability, and biological activity. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors, via hydrogen bonding and hydrophobic interactions . The tosyl group, a sulfonamide, enhances electrophilicity and may improve binding affinity to hydrophobic pockets in proteins, while the 4-methylbenzyl moiety contributes to lipophilicity and steric bulk .

Properties

IUPAC Name |

4-methyl-N-[(4-methylphenyl)methyl]-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-17-4-8-19(9-5-17)16-24(21(25)23-14-12-22(3)13-15-23)28(26,27)20-10-6-18(2)7-11-20/h4-11H,12-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWCWCIVUJRFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methylbenzyl)-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-methylbenzylamine: This intermediate can be synthesized by the reduction of 4-methylbenzyl chloride using a suitable reducing agent such as lithium aluminum hydride.

Formation of N-tosylpiperazine: Piperazine is reacted with tosyl chloride in the presence of a base like triethylamine to form N-tosylpiperazine.

Coupling Reaction: The final step involves the coupling of 4-methylbenzylamine with N-tosylpiperazine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form 4-methyl-N-(4-methylbenzyl)-N-tosylpiperazine-1-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tosyl (p-toluenesulfonyl) group serves as a key reactive site for nucleophilic substitutions. This group’s electron-withdrawing nature facilitates displacement reactions under mild conditions.

Key Findings :

-

Microwave-assisted conditions (150°C, 100 W) reduce reaction times by 50% compared to conventional heating .

-

Steric hindrance from the 4-methylbenzyl group slightly reduces yields in bulkier nucleophile reactions.

Amide Functional Group Reactivity

The carboxamide moiety participates in hydrolysis and condensation reactions, though its stability varies with pH and temperature.

Mechanistic Notes :

-

Hydrolysis under acidic conditions proceeds via protonation of the carbonyl oxygen, while basic conditions involve hydroxide attack.

-

Condensation reactions require coupling agents like EDCl to activate the carboxamide for nucleophilic acyl substitution .

Piperazine Ring Modifications

The piperazine core undergoes alkylation, acylation, and ring-opening reactions.

Structural Insights :

-

Alkylation occurs preferentially at the less hindered nitrogen of the piperazine ring .

-

Ring-opening reactions are rare but feasible under strong oxidative conditions .

Electrophilic Aromatic Substitution

The 4-methylbenzyl group undergoes regioselective electrophilic substitution.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 3-Nitro-4-methylbenzyl derivative | 68% | |

| Bromination | Br₂, FeBr₃, DCM, rt, 4h | 3-Bromo-4-methylbenzyl derivative | 75% |

Regioselectivity :

-

Electron-donating methyl groups direct electrophiles to the meta position.

Reduction and Oxidation Reactions

The compound’s alkyl and aryl groups are susceptible to redox transformations.

Challenges :

-

Over-oxidation of the benzyl group can lead to undesired degradation products.

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| Tosyl Group | High (nucleophilic substitution) | Displacement with amines, alcohols |

| Carboxamide | Moderate (hydrolysis/condensation) | Acid/base hydrolysis, coupling reactions |

| Piperazine Ring | Moderate (alkylation/acylation) | Quaternary salt formation, acylation |

| 4-Methylbenzyl | Low (electrophilic substitution) | Nitration, bromination |

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research has demonstrated that VU0650786 exhibits antidepressant and anxiolytic properties in rodent models. In behavioral assays, such as the forced swim test and elevated plus maze, VU0650786 significantly reduced immobility and increased exploratory behavior, respectively. These findings suggest its potential utility in treating anxiety and depressive disorders .

Cognitive Enhancement

Studies have also investigated the effects of VU0650786 on cognitive functions. For instance, in models of cognitive impairment induced by substances like methamphetamine, administration of VU0650786 improved performance in memory tasks, indicating its possible role in cognitive enhancement .

Study on Schizophrenia Models

A notable study explored the effects of VU0650786 in genetically modified mice that model schizophrenia. The results indicated that VU0650786 administration led to significant behavioral improvements, suggesting its potential as a therapeutic agent for schizophrenia through modulation of mGlu3 receptor activity .

Astrocytic Signaling Modulation

Another study examined how VU0650786 influences astrocytic signaling and its interaction with beta-adrenergic receptors in the hippocampus. The findings revealed that VU0650786 could modulate synaptic responses mediated by astrocytes, further supporting its role in neurophysiological processes .

Research Findings Table

| Application | Description | Key Findings |

|---|---|---|

| Antidepressant Effects | Reduces immobility in forced swim tests | Significant reduction in depressive-like behavior |

| Anxiolytic Effects | Increases exploratory behavior in elevated plus maze | Enhanced anxiety-related behaviors |

| Cognitive Enhancement | Improves memory performance in methamphetamine-treated mice | Reversal of cognitive deficits |

| Schizophrenia Models | Behavioral improvements in genetically modified mice | Potential therapeutic effects for schizophrenia |

| Astrocytic Signaling | Modulates hippocampal synaptic responses | Influences astrocytic and synaptic interactions |

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylbenzyl)-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Antiproliferative Activity : The p-tolyl analogue () shows significant activity against cancer cell lines, suggesting that electron-donating alkyl groups (e.g., methyl) enhance antiproliferative effects. The target compound’s 4-methylbenzyl group may offer similar benefits but with improved steric bulk .

Enzyme Inhibition : Fluorophenyl and chlorophenyl derivatives () demonstrate that electron-withdrawing substituents (F, Cl) improve inhibitory potency against enzymes like BChE. The target compound’s tosyl group, being electron-withdrawing, may similarly enhance interactions with catalytic sites .

Metabolic Stability: N-Demethylation is a major metabolic pathway for carboxamides ().

Physicochemical and Structural Insights

- Crystal Packing : Tosyl-containing compounds (e.g., ) exhibit N–H⋯O hydrogen bonds and C–H⋯π interactions, which stabilize crystal structures and may correlate with improved solubility or stability in solid formulations .

- Synthetic Accessibility : Fluorinated and chlorinated analogues () require multistep syntheses with moderate yields (45–57%), whereas the target compound’s synthesis may benefit from established sulfonylation protocols .

Structure-Activity Relationship (SAR) Trends

- Substituent Position : Para-substituted aryl groups (e.g., 4-fluorophenyl in ) generally show higher activity than ortho or meta isomers due to optimal steric and electronic alignment with targets .

- Hydrophobic Groups : The 4-methylbenzyl and tosyl groups in the target compound likely increase membrane permeability and target binding, as seen in analogues with trifluoromethylbenzyl groups () .

Biological Activity

4-methyl-N-(4-methylbenzyl)-N-tosylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of 4-methyl-N-(4-methylbenzyl)-N-tosylpiperazine-1-carboxamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has been shown to modulate enzyme activity by binding to active sites, which can inhibit substrate binding and subsequent catalysis. Specific pathways affected by this compound depend on the biological context in which it is applied .

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Initial studies indicate that the compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.

- Anticancer Potential : Research has suggested that derivatives of piperazine compounds, including this one, have shown promise in anticancer applications due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in steroid biosynthesis, which could be beneficial in treating conditions like castration-resistant prostate cancer (CRPC) .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

- Antifilarial Activity : A related compound demonstrated significant macrofilaricidal and microfilaricidal activity against Brugia malayi in animal models. At a dosage of 300 mg/kg, it showed 53.6% adulticidal activity and 46% microfilaricidal activity .

- Antiviral Properties : In vitro studies have highlighted the antiviral potential of piperazine derivatives against SARS-CoV-2. One study reported a compound with an IC50 value of 1.87 μM against the main protease (Mpro) of the virus, indicating that structural modifications could enhance efficacy .

- Cytotoxicity Evaluations : In vitro cytotoxicity assessments have been conducted on various derivatives, revealing minimal toxicity at effective concentrations, thus supporting their potential as therapeutic agents without significant side effects .

Comparative Analysis

A comparative analysis of different piperazine derivatives provides insights into their varying biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| 4-methyl-N-(4-methylbenzyl)-N-tosylpiperazine-1-carboxamide | Moderate | Promising | Yes |

| N-(2-fluorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide | High | Moderate | Yes |

| 7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-one | Low | High | No |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 4-methyl-N-(4-methylbenzyl)-N-tosylpiperazine-1-carboxamide?

- Methodology : The compound can be synthesized via a coupling reaction between 4-methylpiperazine derivatives and substituted benzyl/tosyl groups. For example, reacting 1-(4-methylbenzyl)piperazine with tosyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base, followed by carboxamide formation via coupling with activated carbonyl reagents (e.g., benzoyl chlorides) .

- Characterization : Use and to confirm substituent integration and regiochemistry. X-ray crystallography (e.g., SHELXTL-97) is critical for resolving conformational details, such as chair/boat configurations of the piperazine ring .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) for molecular ion verification.

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition points and crystallinity .

- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (calculated from molecular formula).

Advanced Research Questions

Q. How should researchers design biological activity studies for this compound, given its structural similarity to pharmacologically active piperazine derivatives?

- Experimental Design :

- Target Selection : Prioritize enzymes like human carbonic anhydrase (hCA I/II) or kinases, as piperazine derivatives often modulate these targets .

- Assay Conditions : Use fluorescence-based enzymatic inhibition assays (e.g., hCA inhibition with 4-nitrophenyl acetate) at physiological pH (7.4) and temperature (37°C) .

- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC values with reference drugs like doxorubicin .

Q. What strategies resolve discrepancies in biological activity data between structurally similar analogs?

- Data Analysis Framework :

- SAR Studies : Systematically vary substituents (e.g., tosyl vs. benzyl groups) and correlate changes with activity trends. For example, bulky substituents may reduce hCA inhibition due to steric hindrance .

- Molecular Docking : Use software like AutoDock Vina to model binding interactions. Compare docking scores with experimental IC values to validate hypotheses .

- Meta-Analysis : Cross-reference data from public databases (e.g., PubChem BioAssay) to identify outliers or assay-specific artifacts .

Q. How can structural modifications enhance the compound’s solubility or bioavailability?

- Synthetic Optimization :

- Hydrophilic Groups : Introduce hydroxyl or sulfonamide moieties (e.g., replace 4-methylbenzyl with 4-hydroxymethylbenzyl) to improve aqueous solubility .

- Salt Formation : Generate hydrochloride or phosphate salts to enhance crystallinity and dissolution rates .

- Prodrug Approaches : Mask the carboxamide group with enzymatically cleavable esters .

Methodological Challenges

Q. What advanced techniques are required to analyze the compound’s conformational dynamics in solution?

- Techniques :

- Dynamic NMR : Study ring-flipping kinetics of the piperazine moiety in deuterated DMSO or CDCl at variable temperatures .

- Molecular Dynamics (MD) Simulations : Simulate solvated structures in explicit water using AMBER or GROMACS to predict dominant conformers .

Q. How can researchers validate the compound’s stability under long-term storage conditions?

- Stability Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.